molecular formula C7H12O B8253667 3,4-Dimethyl-pent-1-yn-3-ol

3,4-Dimethyl-pent-1-yn-3-ol

Cat. No.: B8253667
M. Wt: 112.17 g/mol
InChI Key: DZNLEQBXXLGELU-SSDOTTSWSA-N
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Description

3,4-Dimethyl-pent-1-yn-3-ol is an organic compound with the molecular formula C7H12O. It is a colorless to slightly yellow oily liquid with a special smell. This compound is fully miscible in water and has a boiling point of approximately 133°C . It is used in various applications, including as an intermediate in organic synthesis and as a surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to prepare 3,4-Dimethyl-pent-1-yn-3-ol is through the condensation reaction of ethynyl hydroxyacetone with methanol . Another method involves the reaction between hexadiynol and dimethyl sulfoxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-pent-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes or alkenes.

    Substitution: Produces halides or amines.

Scientific Research Applications

3,4-Dimethyl-pent-1-yn-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-pent-1-yn-3-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-1-penten-3-ol
  • 3,4-Dimethyl-4-pentyn-3-ol
  • 1-Pentyn-3-ol

Comparison

3,4-Dimethyl-pent-1-yn-3-ol is unique due to its specific structure, which includes a triple bond and a hydroxyl group at the same carbon atom. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, 3,4-Dimethyl-1-penten-3-ol lacks the triple bond, which affects its reactivity in certain chemical reactions. Similarly, 3,4-Dimethyl-4-pentyn-3-ol has a different position of the hydroxyl group, leading to variations in its chemical behavior .

Properties

IUPAC Name

(3S)-3,4-dimethylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNLEQBXXLGELU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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